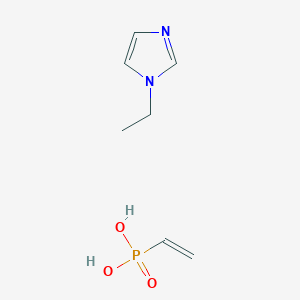
Ethenylphosphonic acid;1-ethylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenylphosphonic acid;1-ethylimidazole is a compound that combines the properties of ethenylphosphonic acid and 1-ethylimidazole Ethenylphosphonic acid is an organophosphorus compound with a vinyl group attached to a phosphonic acid moiety, while 1-ethylimidazole is a derivative of imidazole with an ethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethenylphosphonic acid;1-ethylimidazole typically involves the reaction of ethenylphosphonic acid with 1-ethylimidazole under controlled conditions. One common method is to mix the two reactants in a suitable solvent, such as methanol or ethanol, and heat the mixture to promote the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or large-scale batch reactors. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenylphosphonic acid;1-ethylimidazole can undergo various chemical reactions, including:
Oxidation: The vinyl group in ethenylphosphonic acid can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated phosphonic acid derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated phosphonic acid derivatives.
Substitution: Substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethenylphosphonic acid;1-ethylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological systems.
Industry: It is used in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ethenylphosphonic acid;1-ethylimidazole involves its interaction with molecular targets such as enzymes and receptors. The vinyl group and the imidazole ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinylphosphonic acid: Similar to ethenylphosphonic acid but without the imidazole moiety.
1-Methylimidazole: Similar to 1-ethylimidazole but with a methyl group instead of an ethyl group.
2-Ethylimidazole: Another derivative of imidazole with an ethyl group attached to a different nitrogen atom.
Uniqueness
Ethenylphosphonic acid;1-ethylimidazole is unique due to the combination of the vinyl group and the imidazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
820208-12-6 |
|---|---|
Molekularformel |
C7H13N2O3P |
Molekulargewicht |
204.16 g/mol |
IUPAC-Name |
ethenylphosphonic acid;1-ethylimidazole |
InChI |
InChI=1S/C5H8N2.C2H5O3P/c1-2-7-4-3-6-5-7;1-2-6(3,4)5/h3-5H,2H2,1H3;2H,1H2,(H2,3,4,5) |
InChI-Schlüssel |
WDVVYMOIPSYKJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CN=C1.C=CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


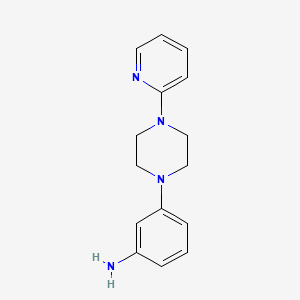
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12539240.png)
![Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]-](/img/structure/B12539247.png)
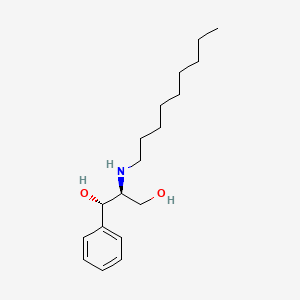
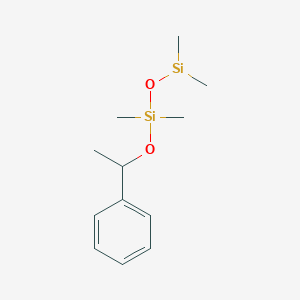
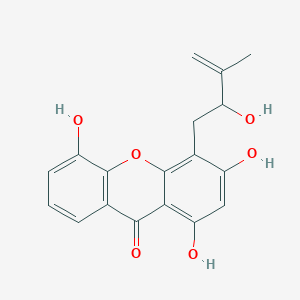
![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
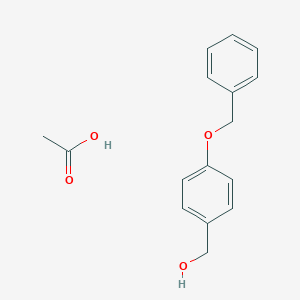
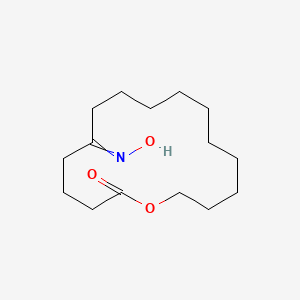
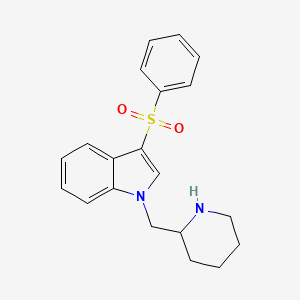
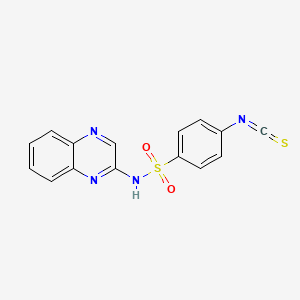
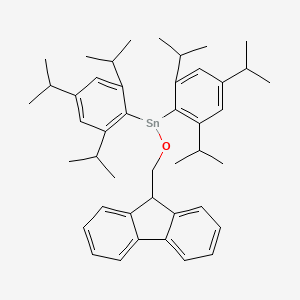
![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)
